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Compound of Interest

Compound Name:
3-Fluoro-5-hydroxy-4-

methylbenzoic acid

Cat. No.: B1451786 Get Quote

An In-Depth Technical Guide to the Molecular Structure of 3-Fluoro-5-hydroxy-4-
methylbenzoic acid: A Predictive and Analog-Based Analysis

Abstract
3-Fluoro-5-hydroxy-4-methylbenzoic acid is a substituted aromatic carboxylic acid with

significant potential as a versatile building block in medicinal chemistry and materials science.

The specific arrangement of its functional groups—a fluorine atom, a hydroxyl group, and a

methyl group—on the benzoic acid framework is poised to impart unique physicochemical and

biological properties.[1] Due to the limited availability of direct experimental data for this specific

isomer, this technical guide provides a comprehensive analysis of its molecular structure using

predictive methods and comparative data from structurally related analogs. We will explore its

physicochemical properties, propose a viable synthetic strategy, and present a detailed

predictive characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS). This document is intended for researchers, scientists, and drug

development professionals seeking to understand and utilize this compound in their work.

Introduction: The Role of Substituted Benzoic Acids
in Drug Discovery
Substituted benzoic acids are privileged scaffolds in modern drug discovery. The introduction of

specific functional groups onto the aromatic ring allows for the fine-tuning of a molecule's
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properties to enhance its therapeutic potential.

Fluorine Substitution: The incorporation of a fluorine atom can significantly increase

metabolic stability by blocking sites of oxidative metabolism. It also alters the acidity (pKa) of

nearby functional groups and can enhance binding affinity to target proteins through

favorable electrostatic interactions.[1][2]

Hydroxyl and Carboxyl Groups: These groups are primary points for hydrogen bonding, a

critical interaction for molecular recognition at a biological target's active site. They also

influence the compound's solubility and pharmacokinetic profile.

Methyl Group: The methyl group provides steric bulk and can modulate the compound's

lipophilicity, influencing its ability to cross cell membranes and its fit within a receptor's

binding pocket.

The unique combination of these groups in 3-Fluoro-5-hydroxy-4-methylbenzoic acid makes

it a promising intermediate for developing novel therapeutics, particularly in areas like enzyme

inhibition and antimicrobial research.[1]

Physicochemical and Structural Properties
The fundamental properties of 3-Fluoro-5-hydroxy-4-methylbenzoic acid dictate its behavior

in chemical and biological systems.

Molecular Structure
Below is the two-dimensional structure of the molecule, illustrating the substitution pattern on

the benzoic acid core.

Caption: 2D Structure of 3-Fluoro-5-hydroxy-4-methylbenzoic acid.

Quantitative Data Summary
The following table summarizes the key computed and known properties of the molecule.
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Property Value Source

Molecular Formula C₈H₇FO₃ [1]

Molecular Weight 170.14 g/mol Calculated

CAS Number 887267-08-5 [1]

Appearance
White to light yellow powder

(Predicted)
[3]

Topological Polar Surface Area

(TPSA)
57.53 Å² (Predicted) N/A

logP (Octanol-Water Partition) 1.85 (Predicted) N/A

Hydrogen Bond Donors 2 Calculated

Hydrogen Bond Acceptors 3 Calculated

Proposed Synthesis Strategy
While specific synthesis protocols for 3-Fluoro-5-hydroxy-4-methylbenzoic acid are not

widely published, a logical synthetic route can be devised from commercially available starting

materials, drawing on established organometallic and aromatic substitution reactions.

Retrosynthetic Analysis
A plausible retrosynthetic pathway begins by disconnecting the carboxyl group, suggesting a

carboxylation reaction as a key final step. The fluoro and hydroxyl groups can be installed via

electrophilic aromatic substitution and diazotization/hydrolysis sequences, respectively.
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3-Fluoro-5-hydroxy-4-methylbenzoic acid

3-Fluoro-5-hydroxy-4-methylbromobenzene

step1

Carboxylation
(Grignard or Lithiation + CO₂)

5-Bromo-3-fluoro-2-methylaniline

step2

Sandmeyer-type Reaction
(Diazotization + Hydrolysis)

3-Bromo-5-fluorotoluene

step3

Nitration then Reduction

[C₈H₇FO₃]⁺˙
m/z = 170

[C₈H₅FO₂]⁺˙
m/z = 152

- H₂O

[C₇H₄FO]⁺
m/z = 123

- CO

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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